Desmethylcyproheptadine

Endocrinology Pancreatic β-Cell Toxicity Drug Metabolism

Desmethylcyproheptadine (DMCPH) is the definitive tool for isolating the specific pharmacological contributions of cyproheptadine's primary metabolite. Unlike the parent drug, DMCPH is 10-fold more potent at inhibiting (pro)insulin biosynthesis and equipotent at suppressing ACTH release, yet it avoids confounding serotonergic antagonism. Direct use of DMCPH is essential for accurate fetal exposure modeling, as the fetus cannot generate this metabolite from cyproheptadine. Procure this high-purity standard to eliminate metabolite-driven experimental variability in DMPK, endocrinology, and developmental toxicology studies.

Molecular Formula C20H19N
Molecular Weight 273.4 g/mol
CAS No. 14051-46-8
Cat. No. B050868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylcyproheptadine
CAS14051-46-8
Synonyms4-(5-Dibenzo[a,d]cycloheptenylidene)piperidine;  4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)piperidine;  Demethylcyproheptadine;  Desmethylcyproheptadine;  Norcyproheptadine_x000B_
Molecular FormulaC20H19N
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESC1CNCCC1=C2C3=CC=CC=C3C=CC4=CC=CC=C42
InChIInChI=1S/C20H19N/c1-3-7-18-15(5-1)9-10-16-6-2-4-8-19(16)20(18)17-11-13-21-14-12-17/h1-10,21H,11-14H2
InChIKeyINPJSDMJYRCDGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethylcyproheptadine (CAS 14051-46-8): A Pharmacologically Active Metabolite with Distinct Activity Profiles


Desmethylcyproheptadine (DMCPH), a dibenzocycloheptene-derived piperidine, is the primary N-demethylated metabolite of the first-generation antihistamine and serotonin antagonist cyproheptadine (CPH) [1]. It is formed in vivo through hepatic N-demethylation and retains the tricyclic core of the parent compound but lacks the N-methyl group [2]. While it shares a similar structural lineage with other piperidine-based antihistamines, its specific pharmacological fingerprint diverges significantly, making it a critical tool for dissecting the complex, often metabolite-driven, in vivo effects of cyproheptadine administration [3].

Why Cyproheptadine and Its Metabolites Are Not Interchangeable in Research


Simply procuring cyproheptadine (CPH) does not guarantee the same experimental outcome as directly using its metabolite, desmethylcyproheptadine (DMCPH). In vivo, CPH undergoes extensive and rapid biotransformation into multiple metabolites, including DMCPH and its epoxide (DMCPH-epoxide), each with its own distinct potency and target profile [1]. The demethylation of CPH to DMCPH largely occurs prior to epoxidation, and the resulting metabolites exhibit differential inhibitory activities compared to the parent drug [2][3]. For instance, while CPH is a potent inhibitor of morphine glucuronidation, its N-desmethyl derivative is significantly less effective, demonstrating a shift in enzyme interaction [4]. Therefore, substituting CPH for DMCPH in a study designed to investigate a specific pathway—such as ACTH suppression, insulin synthesis, or specific drug-drug interactions—can lead to confounding results due to the unrecognized contributions of metabolites and the distinct pharmacological properties of DMCPH itself.

Quantitative Differentiation of Desmethylcyproheptadine from Cyproheptadine and Other Analogs


10-Fold Greater Potency than Cyproheptadine in Inhibiting (Pro)Insulin Synthesis

In isolated rat pancreatic islets, desmethylcyproheptadine (DMCPH) exhibited a 10-fold higher potency than its parent drug, cyproheptadine (CPH), in inhibiting the biosynthesis of (pro)insulin [1]. This effect was quantified by measuring the incorporation of ³H-leucine into (pro)insulin. The inhibition was specific to (pro)insulin synthesis, as the synthesis of other islet proteins remained unaffected. This finding is critical because it demonstrates that DMCPH, rather than the parent drug, is a primary driver of CPH-induced insulin depletion, a known side effect in vivo.

Endocrinology Pancreatic β-Cell Toxicity Drug Metabolism

Equipotent Suppression of ACTH Release from the Neurointermediate Pituitary Lobe

A direct, head-to-head comparison in an in vitro pituitary gland incubation model demonstrated that both cyproheptadine (CPH) and its metabolite desmethylcyproheptadine (DMCPH) directly suppress the release of adrenocorticotrophin (ACTH) from the neurointermediate lobe with equivalent potency [1]. This is a crucial differentiation point, as it shows DMCPH is not simply a less active byproduct but retains full activity for this specific neuroendocrine pathway. Critically, this effect was found to be independent of serotonin receptor antagonism, as adding serotonin did not reverse the inhibition, suggesting a unique mechanism of action for both compounds on this tissue.

Neuroendocrinology Hormone Regulation In Vitro Pharmacology

5-Fold Lower Potency in Competitive Inhibition of Morphine Glucuronidation

In a comparative enzymology study using rabbit hepatic microsomes, cyproheptadine (CPH) was found to be a potent competitive inhibitor of morphine glucuronidation, exhibiting a Ki of 0.08 mM [1]. In contrast, its N-desmethyl metabolite, desmethylcyproheptadine (DMCPH), was significantly less effective, with a Ki of 0.4 mM. This represents a 5-fold reduction in inhibitory potency at the UDP-glucuronyltransferase enzyme.

Drug Metabolism Enzymology DMPK

Differential Tissue Distribution and Metabolic Fate in Pregnant and Fetal Rats

A comparative disposition study in pregnant rats revealed that the metabolic fate of desmethylcyproheptadine (DMCPH) is distinct from its parent drug, cyproheptadine (CPH) [1]. Following oral administration, DMCPH was readily converted to its epoxide (DMCPH-epoxide) in both maternal and fetal tissues. In contrast, the fetus lacked the ability to N-demethylate CPH but could epoxidize it to form CPH-epoxide. This indicates that DMCPH serves as a unique, direct precursor to the potentially toxic epoxide metabolite in the fetus. The study also quantified that after CPH treatment, tissue levels of CPH and its metabolites were generally 3- to 10-fold higher in the dam than in the fetus, except for brain levels of metabolites, which were higher in the fetus.

Developmental Toxicology Pharmacokinetics Tissue Distribution

Validated Research Applications for Desmethylcyproheptadine (CAS 14051-46-8)


Investigating the Metabolic Basis of Cyproheptadine-Induced Pancreatic Toxicity

Desmethylcyproheptadine is the definitive reagent for isolating the contribution of cyproheptadine's primary metabolite to the inhibition of insulin synthesis. Since DMCPH is 10-fold more potent than the parent drug at inhibiting (pro)insulin biosynthesis in isolated pancreatic islets [1], its use is essential for mechanistic studies aiming to deconvolute the in vivo toxicity profile of cyproheptadine. This scenario is particularly relevant for toxicologists and endocrinologists studying drug-induced beta-cell dysfunction.

Probing Non-Serotonergic Mechanisms of ACTH Regulation in the Pituitary

For neuroendocrinologists, desmethylcyproheptadine provides a powerful tool to study the direct, non-serotonergic inhibition of ACTH release from the neurointermediate lobe. As DMCPH was shown to be equipotent to cyproheptadine in this specific assay, and its effect could not be reversed by serotonin [2], it allows researchers to selectively activate this pathway without the confounding influence of its parent's broad serotonergic and histaminergic antagonism. This application supports basic research into pituitary function and the development of novel endocrine modulators.

A Cleaner Probe for UDP-Glucuronyltransferase Drug-Drug Interaction Studies

In drug metabolism and pharmacokinetics (DMPK) research, the 5-fold lower potency of desmethylcyproheptadine compared to cyproheptadine in inhibiting morphine glucuronidation (Ki of 0.4 mM vs. 0.08 mM) [3] makes it a more suitable negative control or a less-interfering probe for studying other UGT-mediated pathways. Using DMCPH can help researchers avoid the potent competitive inhibition caused by the parent drug, leading to cleaner data when evaluating new chemical entities for their glucuronidation liabilities.

Tracing Fetal Exposure to Specific Cyproheptadine Metabolites in Developmental Studies

For developmental toxicologists, desmethylcyproheptadine is an essential tool for directly assessing fetal exposure to DMCPH and its epoxide metabolite. The finding that the fetus cannot generate DMCPH from the parent drug, but can readily convert administered DMCPH to the epoxide [4], means that direct administration of this compound is the only way to accurately model and quantify the distribution and potential toxicity of this specific metabolic pathway in utero.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desmethylcyproheptadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.